Benzamide, N-((5-(5-chloro-2-thienyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-yl)methyl)-4-cyano-, monohydrochloride
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Overview
Description
Benzamide, N-((5-(5-chloro-2-thienyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-yl)methyl)-4-cyano-, monohydrochloride is a complex organic compound with a unique structure that includes a benzodiazepine core, a thienyl group, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-((5-(5-chloro-2-thienyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-yl)methyl)-4-cyano-, monohydrochloride typically involves multiple steps, starting with the preparation of the benzodiazepine coreThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-((5-(5-chloro-2-thienyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-yl)methyl)-4-cyano-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or nitrated derivatives .
Scientific Research Applications
Benzamide, N-((5-(5-chloro-2-thienyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-yl)methyl)-4-cyano-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate neurotransmitter activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, N-((5-(5-chloro-2-thienyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-yl)methyl)-4-cyano-, monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Benzamide derivatives: These compounds share the benzamide core but differ in their substituents.
Benzodiazepine derivatives: These compounds share the benzodiazepine core but differ in their substituents.
Thienyl derivatives: These compounds share the thienyl group but differ in their other functional groups.
Uniqueness
Benzamide, N-((5-(5-chloro-2-thienyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-yl)methyl)-4-cyano-, monohydrochloride is unique due to its combination of a benzodiazepine core, a thienyl group, and a cyano group. This unique structure gives it distinct chemical and biological properties that are not found in other similar compounds .
Properties
CAS No. |
84671-58-9 |
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Molecular Formula |
C23H20Cl2N4OS |
Molecular Weight |
471.4 g/mol |
IUPAC Name |
N-[[5-(5-chlorothiophen-2-yl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methyl]-4-cyanobenzamide;hydrochloride |
InChI |
InChI=1S/C23H19ClN4OS.ClH/c1-28-17(14-27-23(29)16-8-6-15(12-25)7-9-16)13-26-22(20-10-11-21(24)30-20)18-4-2-3-5-19(18)28;/h2-11,17H,13-14H2,1H3,(H,27,29);1H |
InChI Key |
UDDSEHIJQDIEHI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CN=C(C2=CC=CC=C21)C3=CC=C(S3)Cl)CNC(=O)C4=CC=C(C=C4)C#N.Cl |
Origin of Product |
United States |
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